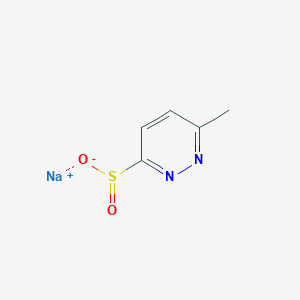

Sodium 6-methylpyridazine-3-sulfinate

Description

Properties

IUPAC Name |

sodium;6-methylpyridazine-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPUFTXLWDQQGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137835-12-0 | |

| Record name | sodium 6-methylpyridazine-3-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Sodium 6-Methylpyridazine-3-Sulfinate (CAS 2137835-12-0)

Executive Summary

Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0) is a specialized radical precursor reagent designed for the Late-Stage Functionalization (LSF) of drug candidates. Belonging to the class of reagents often referred to as "Diversinates," it serves as a stable, solid-state source of the 6-methylpyridazine-3-yl radical .

In medicinal chemistry, this reagent is critical for installing the methylpyridazine moiety—a privileged pharmacophore and bioisostere for pyridine and phenyl rings—directly onto complex heteroaromatic scaffolds without the need for pre-functionalization (e.g., halogenation). Its primary utility lies in Minisci-type C–H functionalization reactions, offering a rapid entry to structure-activity relationship (SAR) expansion.

Chemical Identity & Physicochemical Properties[1][2]

Core Data

| Property | Specification |

| CAS Number | 2137835-12-0 |

| IUPAC Name | Sodium 6-methylpyridazine-3-sulfinate |

| Molecular Formula | C₅H₅N₂NaO₂S |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Toluene, Hexanes |

| Storage | Hygroscopic.[1][2][3] Store at 2–8°C under inert atmosphere (Ar/N₂). |

Structural Analysis

The molecule features a sulfinate anion (

-

Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the resulting radical electrophilic. This enhances reactivity toward nucleophilic heterocycles (e.g., pyrroles, indoles, electron-rich pyridines).

-

Stability: Unlike sulfonyl chlorides, which are moisture-sensitive, the sodium sulfinate salt is bench-stable, facilitating easier handling and weighing in open air prior to reaction initiation.

Mechanistic Insight: The Radical Cascade

The utility of CAS 2137835-12-0 relies on a predictable oxidative desulfinylation sequence. Unlike traditional cross-couplings that require halogens and metals (Suzuki/Stille), this protocol generates a reactive radical species that attacks innate C–H bonds.

Reaction Pathway[5]

-

Oxidation: The sulfinate anion is oxidized (typically by a peroxide or electrochemical anode) to a sulfonyl radical (

). -

Desulfinylation: The sulfonyl radical is unstable and rapidly extrudes sulfur dioxide (

), leaving a carbon-centered 6-methylpyridazine-3-yl radical . -

Radical Addition: This electrophilic radical attacks the most electron-rich position of the heteroaromatic substrate (Minisci reaction).

-

Rearomatization: Oxidation and deprotonation restore aromaticity, yielding the functionalized product.

Mechanistic Diagram (Graphviz)

Figure 1: Oxidative desulfinylation cascade transforming the sulfinate salt into a reactive carbon-centered radical.

Applications in Drug Discovery[5][6][7][8]

Bioisosteric Replacement

The 6-methylpyridazine moiety is a valuable bioisostere for:

-

Phenyl rings: Improves solubility (lower LogP) and introduces H-bond acceptor sites.

-

Pyridines: Modulates pKa and metabolic stability.

"Innateness" & Late-Stage Functionalization

This reagent allows medicinal chemists to append the pyridazine ring at the very end of a synthetic sequence. This "Late-Stage Functionalization" (LSF) strategy drastically reduces the time required to synthesize analogs.

-

Target Substrates: Indoles, pyrroles, azaindoles, quinolines, purines, and electron-rich pyridines.

-

Selectivity: The reaction is guided by the innate electronic properties of the substrate (attacking the most nucleophilic site).

Experimental Protocols

Standard Chemical Oxidation Protocol (Minisci)

This protocol uses tert-butyl hydroperoxide (TBHP) as the oxidant. It is robust and tolerant of air/moisture.[4]

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0): 2.0 – 3.0 equiv

-

TBHP (70% in water): 3.0 – 5.0 equiv

-

TFA (Trifluoroacetic acid): 0.5 – 1.0 equiv (Optional: protonates basic substrates to activate them)

-

Solvent: DMSO/Water (3:1) or DCM/Water (biphasic)

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the Substrate (0.1 mmol) and Sodium Sulfinate (0.2–0.3 mmol).

-

Solvent: Add DMSO (0.75 mL) and Water (0.25 mL). (Note: For lipophilic substrates, use DCM/Water biphasic system with vigorous stirring).

-

Activation: Add TFA (10 µL) if the substrate contains a basic nitrogen (e.g., pyridine) to prevent catalyst poisoning or to activate the ring.

-

Initiation: Add TBHP (30–50 µL) dropwise.

-

Reaction: Stir vigorously at 50°C for 12–24 hours. The reaction may effervesce slightly due to

release. -

Workup: Dilute with saturated

(to neutralize TFA) and extract with EtOAc. -

Purification: Concentrate organic layers and purify via flash chromatography.

Troubleshooting & Optimization Matrix

If yields are low (<30%), consult the following logic tree:

Figure 2: Decision matrix for optimizing reaction conditions based on substrate electronics.

Safety & Handling

-

Hazard Classification: Irritant (H315, H319, H335).[1]

-

Gas Evolution: The reaction releases Sulfur Dioxide (

). While usually small in scale, reactions >1g should be vented to a fume hood scrubber. -

Incompatibility: Strong oxidizing agents (outside of controlled reaction conditions) and strong acids (liberates

gas immediately). -

PPE: Wear chemical-resistant gloves, safety goggles, and work within a fume hood.

References

-

Innate C-H functionaliz

- Source: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).

- Context: The foundational paper establishing zinc/sodium sulfinates ("Diversinates")

-

Practical and innate C–H functionaliz

- Source: O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Journal of the American Chemical Society, 135(32), 12122-12134.

- Context: Detailed mechanistic studies and protocol expansion for sulfin

- Sulfinates as Radical Precursors in Drug Discovery.

-

Sodium 6-methylpyridazine-3-sulfinate Product D

Sources

- 1. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-methylpyridine-3-sulfonamide (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Sodium 6-methylpyridazine-3-sulfinate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Reaction of Papaverine with Baran DiversinatesTM [mdpi.com]

- 5. Sodium 6-methylpyridine-2-sulfinate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Sodium 6-Methylpyridazine-3-Sulfinate in Advanced Organic Synthesis: A Technical Guide to Sulfonylation and Bioisosteric Applications

Executive Summary

In modern medicinal chemistry and drug development, the precise installation of heteroaromatic motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0) has emerged as a highly specialized, dual-purpose organosulfur building block. It functions both as a robust, bench-stable sulfonylating/sulfenylating reagent and as a highly efficient vehicle for incorporating the 6-methylpyridazine moiety—a privileged bioisostere for pyrimidines and phenyl rings[1][2].

This whitepaper provides an in-depth technical analysis of the mechanistic utility of Sodium 6-methylpyridazine-3-sulfinate, detailing its physicochemical advantages, its role in photoredox and radical cross-coupling methodologies, and field-proven, self-validating protocols for its application in drug discovery.

Physicochemical Profile and Reagent Advantages

Historically, organic chemists relied on sulfonyl chlorides to introduce sulfonyl groups. However, sulfonyl chlorides are notoriously moisture-sensitive, prone to rapid hydrolysis, and often possess pungent odors. Sodium sulfinates (

Table 1: Physicochemical Properties of Sodium 6-methylpyridazine-3-sulfinate

| Property | Value | Causality / Implication for Synthesis |

| Chemical Formula | Contains the diazine core, critical for H-bond acceptor interactions. | |

| Molecular Weight | 180.16 g/mol | Low molecular weight allows for high atom economy in cross-coupling[4][5]. |

| Physical State | Solid (Powder) | Enables precise stoichiometric weighing without the need for inert atmosphere gloveboxes. |

| Stability | Bench-stable | Resists spontaneous oxidation to sulfonic acids under ambient conditions, unlike free sulfinic acids[6]. |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Highly compatible with transition-metal catalyzed and photoredox reaction conditions[7]. |

The Pyridazine Core in Drug Development (Bioisosterism)

The strategic value of Sodium 6-methylpyridazine-3-sulfinate lies not just in its sulfinate reactivity, but in the specific heteroaromatic ring it delivers. The pyridazine scaffold is a classic bioisostere used to rescue failing drug candidates[1][8].

When a drug development professional replaces a phenyl or pyrimidine ring with a 6-methylpyridazine core, several pharmacological parameters are fundamentally altered:

-

Aqueous Solubility: The two adjacent nitrogen atoms significantly lower the lipophilicity (LogP) of the molecule compared to a carbocyclic ring, drastically improving aqueous solubility and oral bioavailability.

-

Target Affinity: The diazine nitrogens act as potent hydrogen-bond acceptors, which are frequently utilized to anchor inhibitors into the hinge regions of kinases[2][9].

-

Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, prolonging the drug's half-life.

Caption: Logical relationship of pyridazine bioisosteric replacement in drug optimization.

Mechanistic Utility in Organic Synthesis

Sodium 6-methylpyridazine-3-sulfinate exhibits highly flexible reactivity, acting as a nucleophile, an electrophile, or a radical precursor depending on the catalytic environment[3].

Photoredox/Nickel Dual Catalysis for Sulfone Synthesis

The most advanced application of this reagent is in the synthesis of complex heteroaryl sulfones via photoredox/nickel dual catalysis. Under visible light irradiation, an Iridium photocatalyst undergoes Single-Electron Transfer (SET) to oxidize the sulfinate anion into a highly reactive sulfonyl radical (

Caption: Photoredox/Ni dual catalytic cycle for the synthesis of 6-methylpyridazinyl sulfones.

Copper-Mediated Cross-Coupling with Diazo Compounds

Beyond aryl halides, Sodium 6-methylpyridazine-3-sulfinate can be coupled with diazo compounds to synthesize structurally diverse alkyl sulfones. In this pathway, Cu(I) reacts with the diazo substrate to form a copper-carbene species. The sulfinate coordinates to the metal center, followed by migratory insertion and protonation to deliver the sulfone[10].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in mechanistic checkpoints to verify that the reaction is proceeding via the intended pathway.

Table 2: Optimization of Photoredox Sulfonylation Conditions

Causality behind catalyst and solvent selection based on typical photoredox yields.

| Catalyst System | Solvent | Light Source | Relative Yield | Mechanistic Causality |

| Ir(ppy)3 / NiCl2(dme) | DMF | Blue LED (450 nm) | >85% | Optimal SET efficiency; DMF fully solubilizes the sulfinate salt[7]. |

| Ru(bpy)3Cl2 / NiCl2(dme) | DMF | Blue LED (450 nm) | <45% | Ru(II) lacks sufficient oxidation potential to efficiently oxidize the sulfinate. |

| Ir(ppy)3 / NiCl2(dme) | THF | Blue LED (450 nm) | <20% | Poor solubility of the sodium sulfinate salt restricts the reaction rate. |

| None (Control) | DMF | Blue LED (450 nm) | 0% | Confirms the photocatalyst is strictly required for radical generation. |

Protocol 1: Visible-Light-Induced Synthesis of 6-Methylpyridazinyl Aryl Sulfones

Objective: To cross-couple Sodium 6-methylpyridazine-3-sulfinate with an aryl halide to form a structurally complex heteroaryl sulfone.

-

Step 1: Reagent Assembly. In a flame-dried Schlenk tube, add Sodium 6-methylpyridazine-3-sulfinate (1.5 equiv), aryl halide (1.0 equiv),

(10 mol%), dtbbpy ligand (10 mol%), and-

Causality: The slight excess of the sulfinate salt compensates for minor competitive homocoupling (thiosulfonate formation). The dtbbpy ligand is essential to stabilize the transient Ni(I)/Ni(III) intermediates[7].

-

-

Step 2: Solvent Addition & Deoxygenation. Add anhydrous DMF (0.1 M). Perform three rigorous freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen is a potent triplet quencher for the Ir(III) photocatalyst and will intercept the sulfonyl radical to form parasitic peroxyl species.

-

-

Step 3: Photochemical Activation. Seal the tube under argon and irradiate with 34W Blue LEDs (

= 450 nm) at room temperature for 24 hours.-

Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, initiating the SET process without generating destructive UV-induced side reactions.

-

-

Step 4: Self-Validation (The TEMPO Trap). Run a parallel control reaction containing 2.0 equiv of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.

-

Step 5: Isolation. Quench with water, extract with EtOAc, and purify via silica gel column chromatography.

Caption: Step-by-step self-validating experimental workflow for photoredox sulfonylation.

Conclusion

Sodium 6-methylpyridazine-3-sulfinate is far more than a simple sulfur source; it is a strategic reagent that allows medicinal chemists to simultaneously forge complex C-S bonds and install a highly desirable bioisosteric core. By leveraging modern methodologies such as photoredox/nickel dual catalysis and radical cross-coupling, researchers can efficiently bypass the limitations of traditional sulfonyl chlorides, enabling the rapid generation of novel, metabolically stable, and highly soluble therapeutic candidates.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS: 2137835-12-0 | CymitQuimica [cymitquimica.com]

- 5. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. pubs.acs.org [pubs.acs.org]

The Baran Diversinates™: A Technical Guide to Late-Stage Functionalization

Executive Summary

Baran Diversinates are a class of zinc-based sulfinate salts (

For medicinal chemists, these reagents solve a critical bottleneck: Late-Stage Functionalization (LSF) . Instead of rebuilding a lead compound from scratch to install a methyl or trifluoromethyl group, Diversinates allow for the direct, innate C–H functionalization of heteroaromatic cores. This guide details the mechanistic logic, the specific reagent portfolio, and the self-validating protocols required to deploy them effectively in drug discovery.

Part 1: The Chemical Philosophy

Innate vs. Programmed Reactivity

Traditional cross-coupling (Suzuki, Buchwald-Hartwig) relies on "programmed" reactivity—specifically, the presence of a halogen handle (

Why this matters for Drug Development:

-

The "Magic Methyl" Effect: Rapidly scanning alkyl/fluoroalkyl groups to improve potency (

) or solubility without de novo synthesis. -

Metabolic Blocking: Installing groups like

(using DFMS) at metabolically labile sites to block Aldehyde Oxidase (AO) or Cytochrome P450 metabolism. -

Speed: Reactions are conducted open-to-air in biphasic media, often complete in <2 hours.

Part 2: Mechanistic Architecture

The reaction follows a radical substitution pathway, distinct from Minisci reactions that use carboxylic acids and silver catalysts. The Diversinate system uses tert-Butyl Hydroperoxide (TBHP) as a radical initiator.[2]

The Radical Cycle

-

Initiation: TBHP oxidizes the zinc sulfinate, releasing sulfur dioxide (

) and generating the alkyl radical ( -

Addition: The nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle.

-

Re-aromatization: Oxidative deprotonation restores aromaticity.

Figure 1: The oxidative radical mechanism.[3] Note that TFA is crucial for activating the heterocycle, making it susceptible to nucleophilic radical attack.

Part 3: The Diversinates Portfolio (The List)

The following table categorizes the primary Diversinates available for medicinal chemistry applications.

| Reagent Name | Abbr. | Chemical Structure | Primary Application | Key Benefit |

| Zinc Trifluoromethanesulfinate | TFMS | Trifluoromethylation | Increases lipophilicity; metabolic stability. | |

| Zinc Difluoromethanesulfinate | DFMS | Difluoromethylation | Lipophilic H-bond donor; AO Blocker . | |

| Zinc Isopropylsulfinate | IPS | Isopropylation | Steric bulk; fills hydrophobic pockets. | |

| Zinc Trifluoroethanesulfinate | TFES | Trifluoroethylation | "Magic Ethyl" effect; reduced basicity of amines. | |

| Zinc Chloromethanesulfinate | CMS | Chloromethylation | Provides a handle ( | |

| Sodium 1,1-Difluoroethylsulfinate | DFES | Difluoroethylation | Bioisostere for ethyl/isopropyl groups. |

Part 4: Technical Protocol (Self-Validating System)

To ensure reproducibility, this protocol uses a biphasic system to manage the solubility of the inorganic salt and the organic substrate.

Standard Operating Procedure (SOP)

Scale: 0.1 mmol Heterocycle

-

Setup: In a standard vial (open to air), dissolve 0.1 mmol Heterocycle in 250 µL DCM and 100 µL Water .

-

Reagent Addition: Add 3.0 equivalents of the chosen Diversinate (Zinc Sulfinate) .

-

Activation: Add 1.0 - 5.0 equivalents of TFA (Trifluoroacetic Acid).

-

Causality: TFA protonates the heterocycle (e.g., pyridine nitrogen), lowering the LUMO and accelerating the attack of the nucleophilic radical.

-

-

Initiation: Add 3.0 - 5.0 equivalents of TBHP (70% aq. solution) dropwise.

-

Safety: Exothermic. Add slowly to prevent "radical runaway" (dimerization of reagent).

-

-

Reaction: Stir vigorously at Room Temperature to 50°C for 2–4 hours.

-

Workup: Dilute with DCM, wash with saturated

(to neutralize TFA), dry over

Troubleshooting Logic Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction | Heterocycle too electron-rich. | Increase TFA (up to 10 eq) or switch to DMSO solvent. |

| Low Conversion | Radical quenching/dimerization. | Add TBHP and Sulfinate in portions (batchwise addition). |

| Regioisomer Mix | Multiple activated sites. | Accept intrinsic electronics; separate isomers. |

| Decomposition | Oxidative sensitivity.[4] | Lower temp to 0°C; reduce TBHP equivalents. |

Part 5: Application Workflow

This diagram illustrates the decision-making process for selecting the correct Diversinate based on MedChem objectives.

Figure 2: Strategic selection of Diversinates based on specific medicinal chemistry liabilities.

References

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles."[5][6] Nature, 492, 95–99.[5]

-

O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery."[8] Nature Protocols, 8, 1042–1047.[8][9]

-

[Link]

- Technical Reference: Detailed synthesis and purific

-

-

Ji, Y., et al. (2011). "A General Strategy for the Synthesis of Trifluoromethyl- and Difluoromethyl-Containing Heterocycles." Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415.

-

[Link]

- Scope Reference: Establishes the utility of fluoroalkyl sulfin

-

- Baran Lab / Sigma-Aldrich. "Baran Diversinates™ Product Portal.

Sources

- 1. Baran Diversinates™ [sigmaaldrich.com]

- 2. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. Baran Group – Prof. Product Portal [sigmaaldrich.com]

- 8. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

The Architect's Guide to Heteroaryl Sulfinate Reagents and Innate C–H Functionalization

Executive Summary

The functionalization of innate carbon-hydrogen (C–H) bonds in heterocycles has fundamentally altered the trajectory of late-stage drug discovery. Historically, appending alkyl, fluoroalkyl, or heteroaryl groups required pre-functionalized starting materials (e.g., halides, boronates) and sensitive transition-metal catalysts. The introduction of sulfinate salts—both as radical-generating reagents to functionalize heteroaryl cores and as heteroaryl radical donors themselves—has democratized this process[1].

This whitepaper provides an in-depth mechanistic and practical guide to utilizing sulfinate reagents for innate C–H functionalization. It bridges the theoretical causality of single-electron transfer (SET) kinetics with self-validating experimental protocols designed for the modern synthetic laboratory.

Mechanistic Foundations: The Causality of Radical Generation

Sulfinate salts (

The causality of the reaction hinges on three distinct kinetic steps:

-

Single-Electron Transfer (SET): A chemical oxidant (e.g., tert-butyl hydroperoxide, TBHP) oxidizes the sulfinate anion to a transient sulfonyl radical (

). -

Extrusion of

: The thermodynamic driving force of the reaction is the extrusion of sulfur dioxide gas. The rate of this extrusion is dictated by the stability of the resulting carbon-centered radical ( -

Nucleophilic/Electrophilic Addition: The generated radical attacks an electron-deficient or protonated heteroarene. The resulting radical cation intermediate is subsequently deprotonated and oxidized to restore aromaticity, yielding the functionalized heterocycle[1].

Fig 1: Mechanistic cycle of sulfinate-mediated innate C-H functionalization via radical addition.

The Reagent Toolkit: Counterion Causality and Design

Not all sulfinate salts behave identically. The choice of counterion (

-

Sodium Sulfinates (e.g., Langlois Reagent): Highly soluble in water and polar aprotic solvents (DMSO). They are excellent for homogeneous reactions but can suffer from rapid, uncontrolled radical generation leading to homocoupling (dimerization) if the oxidant is added too quickly.

-

Zinc Sulfinates (Diversinates): Developed by the Baran laboratory, zinc bis(alkanesulfinate) salts exhibit superior bench stability and unique solubility profiles[1]. The divalent zinc coordinates with the sulfinate oxygens, dampening the rate of SET oxidation. This "slow-release" mechanism prevents a high steady-state concentration of radicals, drastically reducing side reactions and improving the yield of the desired C–H functionalization.

Quantitative Comparison of Sulfinate Reagent Reactivity

| Reagent Type | Radical Generated | Relative | Typical Yield (Minisci) | Optimal Oxidant / Condition |

| Very Fast | 60–85% | TBHP (aq), Biphasic | ||

| Fast | 55–80% | TBHP (aq), DCM/Water | ||

| Moderate | 45–70% | |||

| Pyridine-2- | 2-Pyridyl | Slow (Requires Pd) | 50–75% | Pd(OAc)2, Cross-Coupling |

Heteroaryl Sulfinate Reagents: Synthesis and Application

While alkyl and fluoroalkyl sulfinates are widely used to functionalize heterocycles, heteroaryl sulfinate salts (e.g., pyridine-2-sulfinate, pyrimidine-sulfinate) have emerged as powerful reagents in their own right.

Because heteroaryl radicals are highly reactive

Synthesis of these reagents is typically achieved via the palladium-catalyzed sulfination of heteroaryl halides using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[4], or via the interrupted Barton decarboxylation of heteroaryl carboxylic acids[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific operational choices are made.

Protocol A: Innate C–H Trifluoromethylation using Sodium Trifluoromethanesulfinate

Objective: Install a

-

Preparation: In an open round-bottom flask, dissolve the heterocycle (1.0 equiv, 0.5 mmol) in dichloromethane (DCM, 2.0 mL).

-

Reagent Addition: Add

(Langlois reagent, 3.0 equiv) dissolved in distilled water (0.8 mL).-

Validation Checkpoint: The biphasic mixture should remain clear and distinct.

-

-

Oxidation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise over 10 minutes under vigorous stirring.

-

Causality: Dropwise addition maintains a low steady-state concentration of

, preventing radical dimerization into hexafluoroethane gas.

-

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Validation Checkpoint: Monitor via LC-MS. The product mass should reflect [M + 68] (addition of

minus one H).

-

-

Quenching: Add saturated aqueous

(2 mL) to quench unreacted peroxides.-

Causality: Failure to quench can lead to explosive peroxide concentration during subsequent solvent evaporation.

-

-

Isolation: Extract with DCM (3 x 5 mL), dry over

, and purify via flash chromatography.

Protocol B: Synthesis of a Heteroaryl Sulfinate Salt via Pd-Catalysis

Objective: Convert a heteroaryl bromide to a bench-stable heteroaryl sulfinate salt[4].

-

Setup: In a Schlenk tube under

, combine the heteroaryl bromide (1.0 equiv), DABSO (0.6 equiv),-

Causality: DABSO acts as a bench-stable, solid surrogate for gaseous sulfur dioxide. It safely releases

in solution, which is intercepted by the arylpalladium(II) intermediate.

-

-

Solvent & Base: Add isopropanol (0.2 M) and triethylamine (2.0 equiv).

-

Heating: Stir at 75°C for 16 hours.

-

Validation Checkpoint: A color change to dark brown/black indicates the presence of active Pd(0) species and reaction progression.

-

-

Salt Formation: Cool to room temperature, add aqueous

(1.0 equiv), and stir for 30 minutes to form the sodium salt. -

Purification: Concentrate the mixture, triturate with DCM to remove organic impurities, and extract the solid with hot ethanol to isolate the pure sodium heteroaryl sulfinate.

Fig 2: Standardized open-flask workflow for sulfinate-mediated C-H functionalization.

Troubleshooting and Optimization (Expertise & Experience)

-

Regioselectivity Issues: Minisci-type additions are governed by both sterics and electronics. Radicals will preferentially attack the most electron-deficient, least sterically hindered position (often the ortho or para position relative to a protonated nitrogen). If complex mixtures are obtained, adding a Brønsted acid (e.g., TFA) can fully protonate the heterocycle, polarizing the ring and drastically enhancing regioselectivity[1].

-

Incomplete Conversion: If the reaction stalls, it is rarely due to catalyst death (as this is an uncatalyzed radical chain reaction). It is usually due to oxidant depletion or radical quenching by atmospheric oxygen over extended periods. A second addition of the sulfinate salt and TBHP often drives the reaction to completion[1].

References

-

Practical and innate carbon–hydrogen functionalization of heterocycles. Source: Nature / NIH PubMed Central. URL:[1]

-

Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Source: Proc. Natl. Acad. Sci. U.S.A. / NIH PubMed Central. URL:[2]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Source: Angewandte Chemie / ResearchGate. URL:[3]

-

Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Source: Organic Letters / ACS Publications. URL:[4]

Sources

Sodium 6-methylpyridazine-3-sulfinate vs. pyridazine-3-boronic acid

Comparative Analysis: Sodium 6-methylpyridazine-3-sulfinate vs. Pyridazine-3-boronic acid

Executive Summary

The incorporation of the 6-methylpyridazine-3-yl moiety is a high-value strategy in medicinal chemistry, offering improved aqueous solubility and metabolic stability compared to phenyl isosteres. However, the method of installation is critical.

This guide compares two distinct reagents for this transformation:

-

Pyridazine-3-boronic acid: The "traditional" Suzuki-Miyaura coupling partner.

-

Sodium 6-methylpyridazine-3-sulfinate: A modern radical precursor (Baran Diversinate™ class).

Verdict: For most applications, the sulfinate salt is superior . The boronic acid suffers from rapid protodeboronation due to the electron-deficient nature of the diazine ring, rendering it unstable and difficult to couple. The sulfinate offers a robust, air-stable alternative capable of direct C–H functionalization via radical mechanisms, bypassing the need for pre-halogenated substrates.[1]

Part 1: The Stability Conundrum (Boronic Acids)

The primary failure mode of pyridazine-3-boronic acid is protodeboronation . Unlike phenylboronic acids, heteroaryl boronic acids with nitrogen atoms adjacent (alpha) to the boron center are hyper-labile.

Mechanism of Failure

In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate anion. The electron-withdrawing nitrogen atoms in the pyridazine ring stabilize the negative charge on the carbon after boron leaves, accelerating the cleavage of the C–B bond.

Figure 1: The rapid protodeboronation pathway of alpha-nitrogen heteroaryl boronic acids in basic media.

Operational Consequence:

-

Stoichiometry: Requires massive excess (3–5 equivalents) to achieve moderate yields.

-

Purification: The "dead" deboronated pyridazine byproduct often co-elutes with the product.

-

Storage: Must be stored at -20°C under argon; degrades largely to the parent heterocycle within weeks at room temperature.

Part 2: The Sulfinate Solution (Radical Functionalization)

Sodium 6-methylpyridazine-3-sulfinate operates on a fundamentally different mechanistic manifold. Instead of two-electron Pd-catalyzed transmetallation, it serves as a precursor for a one-electron Minisci-type radical substitution .

The Chemistry

This reagent is an air-stable solid that releases a reactive carbon-centered radical upon oxidation. This radical attacks electron-deficient heterocycles (innate C–H functionalization) at their most electron-poor positions.

Key Advantages:

-

Stability: Indefinitely stable at room temperature on the benchtop.

-

Step Economy: Reacts with unfunctionalized heterocycles (C–H), removing the need to synthesize an aryl halide precursor.

-

Conditions: Open-flask, aqueous-compatible chemistry.

Figure 2: The radical generation and C-H functionalization pathway using sulfinate salts.

Part 3: Comparative Data & Decision Matrix

The following table summarizes the operational differences between the two reagents when attempting to install the 6-methylpyridazine group.

| Feature | Pyridazine-3-boronic acid | Na 6-methylpyridazine-3-sulfinate |

| Reaction Type | Suzuki-Miyaura (Pd-Catalyzed) | Minisci (Radical C-H Activation) |

| Substrate Req. | Aryl Halide (Cl, Br, I) | Native Heterocycle (C-H) |

| Reagent Stability | Poor (Protodeboronation prone) | Excellent (Solid, Shelf-stable) |

| Atom Economy | Low (Requires boronic ester/acid + halide) | High (Direct C-H insertion) |

| Solvent System | Dioxane/Water, Toluene (Strictly Anhydrous preferred) | DCM/Water, DMSO/Water (Biphasic) |

| Primary Risk | Catalyst poisoning, Hydrolysis of reagent | Regioselectivity (Radical attacks most electron-deficient site) |

Part 4: Experimental Protocols

Protocol A: Radical C–H Functionalization (Recommended)

Use this protocol to append the pyridazine ring onto a heterocycle (e.g., quinoline, pyridine, isoquinoline).

Reagents:

-

Substrate (1.0 equiv)

-

Sodium 6-methylpyridazine-3-sulfinate (2.0–3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)

-

Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, protonates basic substrates to activate them.

Workflow:

-

Dissolution: Dissolve the substrate (0.5 mmol) in a biphasic mixture of DCM and Water (2.5:1 ratio, 0.1 M concentration). Note: DMSO can be used for polar substrates.

-

Addition: Add the sulfinate salt (3.0 equiv) and TFA (1.0 equiv) to the vial.

-

Initiation: Add TBHP (5.0 equiv) dropwise at 0°C or Room Temperature.

-

Reaction: Stir vigorously (1000+ rpm) open to air. The reaction is typically complete in 2–12 hours.

-

Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to neutralize excess peroxide). Extract with DCM.

Protocol B: Suzuki Coupling (Legacy/Alternative)

Use this ONLY if regioselectivity with the radical method is uncontrollable and you have a pre-synthesized aryl halide.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Pyridazine-3-boronic acid (3.0 equiv) - Large excess required.

-

Pd(dppf)Cl2 or XPhos Pd G3 (0.05 equiv)

-

K3PO4 (3.0 equiv)

Workflow:

-

Setup: Flame-dry a microwave vial and purge with Argon.

-

Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 minutes.

-

Mix: Add Aryl Halide, Boronic Acid, Base, and Catalyst under Argon flow.

-

Heat: Seal and heat to 80–100°C (or microwave 100°C for 30 min). Note: Fast heating is preferred to race against protodeboronation.

-

Workup: Filter through Celite immediately.

Part 5: References

-

Baran, P. S., et al. (2011).[2] "A robust, open-air, radical-based reaction for C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences (PNAS).

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature. (Contextualizing the shift from Boronic Acids to Sulfinates).

-

Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck KGaA Technical Library.

Sources

Radical Precursors for Pyridazine Ring Installation and Functionalization: A Comprehensive Technical Guide

Executive Summary

The pyridazine ring (1,2-diazine) is a privileged pharmacophore in medicinal chemistry. Characterized by weak basicity, a high dipole moment (µ ≈ 4.2 D), and robust dual hydrogen-bonding capacity, pyridazines offer unique physicochemical properties that mitigate hERG liabilities and improve aqueous solubility[1]. However, the electronically dissonant arrangement of two adjacent nitrogen atoms makes de novo synthesis and late-stage functionalization notoriously difficult[2]. Traditional two-electron cross-coupling methods often fail due to catalyst poisoning via metal chelation[3].

To bridge this synthetic gap, modern organic chemistry has pivoted to single-electron (radical) pathways . This whitepaper provides an in-depth mechanistic and practical guide to utilizing radical precursors for both the direct functionalization of existing pyridazine rings (Minisci-type additions) and the de novo installation of the pyridazine core via photochemical skeletal editing[4] and couple-close diradical assembly[5].

Mechanistic Foundations: The Radical Paradigm

Overcoming Heteroatom Dissonance

Pyridazines are highly electron-deficient π-systems. While this deficiency hinders electrophilic aromatic substitution, it perfectly primes the ring for Homolytic Aromatic Substitution (HAS) by nucleophilic carbon-centered radicals[6].

When a pyridazine is protonated (typically using Brønsted acids like TFA or H2SO4), its Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. This directs the incoming nucleophilic radical to attack the highly electrophilic ring carbons. Unlike pyridines, which typically undergo radical attack at the C2/C6 positions, pyridazines exhibit distinct regioselectivity, preferentially reacting at the C4 and C5 positions due to the combined inductive and resonance effects of the adjacent nitrogen atoms.

Modern Radical Generation Strategies

Historically, the Minisci reaction relied on harsh oxidative conditions (e.g., stoichiometric silver salts and ammonium persulfate) to generate radicals from carboxylic acids[7]. Today, photoredox catalysis allows for the generation of reactive radical species under exceptionally mild, metal-free, or low-catalyst-loading conditions[8].

By matching the redox potential of a photocatalyst (PC) with a specific radical precursor, chemists can trigger precise fragmentation cascades to generate alkyl, aryl, or acyl radicals that subsequently install onto the pyridazine scaffold[9].

Mechanistic pathway of photoredox-mediated Minisci alkylation on a pyridazine scaffold.

Classes of Radical Precursors for Pyridazine Functionalization

The selection of a radical precursor dictates the reaction's redox regime (oxidative vs. reductive quenching) and the nature of the installed functional group.

Reductive Quenching Precursors

These precursors require a highly reducing excited-state photocatalyst (e.g.,

-

Redox-Active Esters (RAEs): Derived from N-hydroxyphthalimide (NHPI), RAEs are bench-stable precursors. Upon reduction, they expel phthalimide and CO2 to yield primary, secondary, or tertiary alkyl radicals[8].

-

Katritzky Pyridinium Salts: Synthesized from primary amines, these salts undergo SET reduction to expel a neutral pyridine molecule, generating a primary alkyl radical[8].

Oxidative Quenching Precursors

These precursors are oxidized by the excited-state photocatalyst, generating a radical cation that subsequently fragments[10].

-

Alkylbis(catecholato)silicates: These hypervalent silicates have low oxidation potentials (+0.3 to +0.7 V vs SCE), allowing the use of inexpensive organic dyes (like 4CzIPN). Oxidation yields an alkyl radical and inert SiO2/catechol byproducts[10].

-

1,4-Dihydropyridines (DHPs): Derived from abundant commercial aldehydes, DHPs undergo single-electron oxidation and C–C bond homolysis to generate alkyl radicals, releasing pyridine as a byproduct[10].

De Novo Installation: Skeletal Editing & Couple-Close Assembly

When late-stage functionalization is insufficient, researchers must install the entire pyridazine ring. Traditional condensation methods (e.g., reacting 1,4-dicarbonyls with hydrazine) often suffer from poor regiocontrol. Two radical-driven breakthroughs have redefined pyridazine installation:

Pyridine-to-Pyridazine Skeletal Editing

The Levin group pioneered a "single-atom skeletal edit" that directly converts a pyridine ring into a pyridazine ring via carbon-to-nitrogen atom replacement[4]. This circumvents the synthesis gap by allowing chemists to build complex pyridine frameworks first, and then transmute them into pyridazines[1]. The process utilizes an N-amino-2-azidopyridinium radical/nitrene precursor. Photolysis triggers the extrusion of N2, generating a highly reactive 1,2-diazatriene intermediate that undergoes ring reorganization to form the pyridazine[4].

Skeletal editing workflow: Photochemical conversion of pyridine to pyridazine via a diradical/nitrene intermediate.

Couple-Close Diradical Assembly

The MacMillan group recently introduced a modular "couple-close" approach to construct semisaturated heterocyclic rings using bifunctional radical precursors (e.g., bromoalcohols)[5]. By merging metallaphotoredox C(sp2)–C(sp3) cross-coupling with an intramolecular Minisci-type radical cyclization, diradical synthons are stitched onto existing heteroaryl halides to rapidly assemble complex, saturated pyridazine derivatives[5].

Quantitative Data: Radical Precursor Profiles

The table below summarizes the thermodynamic and operational parameters of key radical precursors used for pyridazine installation and functionalization.

| Radical Precursor Class | Radical Type Generated | Typical Activation Mode | Redox Potential (V vs SCE) | Primary Byproducts |

| Redox-Active Esters (RAEs) | Primary, Sec, Tert Alkyl | Photoredox (Reductive) | ~ -1.0 to -1.3 V | Phthalimide, CO2 |

| Katritzky Salts | Primary Alkyl | Photoredox (Reductive) | ~ -0.9 to -1.1 V | Pyridine |

| Bis(catecholato)silicates | Primary, Sec Alkyl | Photoredox (Oxidative) | ~ +0.3 to +0.7 V | Catechol, SiO2 |

| 1,4-Dihydropyridines (DHPs) | Primary, Sec Alkyl | Photoredox (Oxidative) | ~ +0.8 to +1.0 V | Pyridine |

| N-amino-2-azidopyridinium | 1,2-Diazatriene (Nitrene) | Photolysis (UV/Vis) | N/A (Direct Excitation) | N2 gas |

Self-Validating Experimental Methodologies

Protocol A: Late-Stage Minisci Alkylation of Pyridazine using RAEs

Causality & Design: This protocol utilizes a reductive photoredox cycle. The addition of Trifluoroacetic Acid (TFA) is critical; it protonates the pyridazine, lowering its LUMO to accept the nucleophilic alkyl radical[7]. The use of Hantzsch ester acts as a terminal reductant to turn over the photocatalyst.

-

Preparation: In an oven-dried 10 mL vial equipped with a stir bar, add the pyridazine substrate (0.2 mmol, 1.0 equiv), the N-hydroxyphthalimide ester (RAE) (0.3 mmol, 1.5 equiv), and

-Ir(ppy)3 (1.0 mol %). -

Solvent & Additives: Add anhydrous CH2Cl2 (2.0 mL). Add TFA (0.4 mmol, 2.0 equiv) to protonate the pyridazine, followed by Hantzsch ester (0.3 mmol, 1.5 equiv).

-

Degassing: Seal the vial with a PTFE septum cap. Sparge the solution with Argon for 10 minutes to remove oxygen (which would otherwise quench the excited state photocatalyst and intercept the alkyl radical).

-

Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

-

Self-Validation: The reaction mixture will slowly evolve CO2 gas (visible as microbubbles) as the RAE fragments, confirming active radical generation.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Extract with EtOAc (3 x 5 mL), dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Photochemical Skeletal Editing (Pyridine to Pyridazine)

Causality & Design: This protocol installs the pyridazine ring by editing an existing pyridine. The initial N-amination activates the C2 position for SNAr by the azide[1]. Photolysis must be conducted at specific wavelengths to selectively excite the azidopyridinium without destroying the resulting pyridazine[4].

-

Precursor Synthesis: Treat 2-chloropyridine (1.0 mmol) with O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) in CH2Cl2 at 0 °C to form the N-aminopyridinium salt.

-

Azidation: Add NaN3 (1.5 equiv) in DMF and stir at room temperature for 4 hours to yield the N-amino-2-azidopyridinium precursor[1].

-

Photolysis: Dissolve the isolated precursor (0.2 mmol) in degassed MeCN (10 mL) in a quartz tube.

-

Irradiation: Irradiate the solution using a 350 nm UV lamp or 390 nm LEDs for 2-4 hours.

-

Self-Validation: Vigorous bubbling of N2 gas will be observed immediately upon irradiation. The cessation of gas evolution indicates the complete consumption of the azide precursor and successful ring transmutation[4].

-

-

Isolation: Concentrate the solvent in vacuo and purify the resulting pyridazine via reverse-phase HPLC.

References

1.[10] Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis.[Link] 2.[3] Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. PMC - NIH.[Link] 3. Product Class 8: Pyridazines: By Radical Substitution Reactions. Thieme-Connect.[Link] 4.[7] Minisci reaction. Wikipedia.[Link] 5.[4] Pyridine-to-Pyridazine Skeletal Editing. ResearchGate.[Link] 6.[1] Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.[Link] 7.[8] Direct excitation strategy for radical generation in organic synthesis. RSC Publishing.[Link] 8.[9] Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH.[Link] 9.[5] Couple-close construction of polycyclic rings from diradicals. Macmillan Group - Princeton University.[Link] 10.[6] Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. ACS Publications.[Link]

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. researchgate.net [researchgate.net]

- 3. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Minisci reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Metabolic Stability of 6-Methylpyridazine Derivatives: A Medicinal Chemistry Perspective

Executive Summary

The 6-methylpyridazine scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique balance of polarity, solubility, and π-deficient character that distinguishes it from phenyl and pyridine bioisosteres. However, its utility is frequently compromised by a specific metabolic liability: the rapid cytochrome P450 (CYP)-mediated oxidation of the C6-methyl group.

This technical guide analyzes the mechanistic basis of this instability, provides rigorous protocols for its assessment, and outlines structural optimization strategies to mitigate clearance while retaining potency.

Part 1: The Pharmacophore & The Liability

Why 6-Methylpyridazine?

Medicinal chemists frequently employ the 6-methylpyridazine moiety to modulate physicochemical properties. Unlike the lipophilic phenyl ring (LogP ~2.1), the pyridazine ring (LogP ~ -0.6) significantly lowers lipophilicity, improving water solubility and reducing non-specific binding.

-

Dipole & H-Bonding: The 1,2-diazine system creates a strong dipole and offers two specific hydrogen bond acceptor sites (N1, N2), allowing for unique binding vectors in enzyme active sites.

-

The Methyl Anchor: The C6-methyl group is often essential for occupying small hydrophobic pockets (e.g., ribose pockets in kinases) or for twisting the biaryl dihedral angle to relieve steric strain, locking the bioactive conformation.

The Metabolic Soft Spot

Despite its structural utility, the C6-methyl group is a "metabolic soft spot." The electron-deficient nature of the pyridazine ring deactivates the aromatic carbons towards direct oxidation. However, it paradoxically activates the benzylic C-H bonds of the methyl group.

Mechanism of Clearance:

-

H-Atom Abstraction: High-valent Iron-Oxo species (Compound I) of CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the C6-methyl group.

-

Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical to form the hydroxymethyl intermediate.

-

Sequential Oxidation: This primary alcohol is frequently oxidized further by cytosolic alcohol dehydrogenases (ADH) or ALDH to the carboxylic acid , a highly polar metabolite that is rapidly excreted, leading to high intrinsic clearance (

) and short half-life (

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of 6-methylpyridazine, highlighting the dominant oxidation pathway versus the secondary N-oxidation route.

Figure 1: Divergent metabolic pathways of 6-methylpyridazine. The oxidation to carboxylic acid is typically the clearance-driving event.

Part 2: Experimental Assessment Protocols

To reliably assess the stability of these derivatives, a standard "screen-and-verify" workflow is required. Reliance on simple half-life (

Protocol: Microsomal Stability & Intrinsic Clearance

Objective: Determine

Reagents:

-

Pooled HLM/MLM (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (1 µM final conc, <0.1% DMSO).

-

Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

Plot

Acceptance Criteria (Self-Validating):

- of the decay curve must be > 0.90.

-

Verapamil

must fall within historical lab mean ± 20% (typically < 15 min in HLM). -

Mass balance check: If loss of parent is rapid but no metabolites are detected, investigate non-specific binding or solubility issues.

Protocol: Soft-Spot Identification (MetID)

Objective: Confirm the methyl group is the site of metabolism.

Workflow:

-

Incubate compound at a higher concentration (10 µM) with HLM for 60 minutes to accumulate metabolites.

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Data Interpretation:

-

Look for M+16 peak: Indicates hydroxylation (Alcohol) or N-oxidation.

-

Look for M+30 peak: Indicates oxidation to Carboxylic Acid (+2 O, -2 H).

-

Differentiation: To distinguish N-oxide from C-hydroxyl, perform MS/MS fragmentation. Loss of water (-18) often suggests alcohol; loss of oxygen (-16) suggests N-oxide. Alternatively, treat with TiCl3 (reduces N-oxides back to parent) to confirm N-oxide presence.

-

Part 3: Optimization Strategies

When the 6-methyl group is identified as the liability, the following medicinal chemistry strategies should be applied.

Deuteration (The "Heavy Methyl" Effect)

Replacing the C-H bonds with C-D bonds increases the bond dissociation energy (BDE) by ~1.2-1.5 kcal/mol. This exploits the Primary Kinetic Isotope Effect (KIE).

-

Strategy: Synthesize the

-methyl analog. -

Expectation: If C-H abstraction is the rate-determining step (RDS),

should drop significantly. If

Fluorine Bioisosterism

Fluorine mimics the steric size of hydrogen but is metabolically inert.

-

Difluoromethyl (-CHF2): Retains H-bond donor capability (weak) and some polarity.

-

Trifluoromethyl (-CF3): Completely blocks oxidation. Caution: This strongly withdraws electrons, reducing the pKa of the pyridazine nitrogens and potentially altering solubility and hERG binding.

Steric Shielding & Scaffold Hopping

-

Gem-Dimethyl Effect: If the methyl is on a linker, convert to a cyclopropyl or gem-dimethyl group.

-

Ring Contraction/Expansion: Move to a pyrazine or pyrimidine if the specific 1,2-nitrogen placement isn't critical for binding.

Optimization Logic Tree

Use this decision tree to guide structural modifications.

Figure 2: Decision matrix for optimizing 6-methylpyridazine metabolic stability.

Part 4: Data Presentation & Case Studies

Comparative Stability Table

When presenting data to project teams, use a structured format to highlight the SAR (Structure-Activity Relationship).

| Compound ID | R-Group (C6 Position) | HLM | Primary Metabolite (MS) | Notes | |

| Cmpd-1 | -CH3 | 12 | 115 | M+30 (COOH) | Rapid clearance driven by methyl oxidation. |

| Cmpd-2 | -CD3 | 28 | 49 | M+30 (COOH) | KIE = 2.3. Moderate improvement. |

| Cmpd-3 | -CF3 | >120 | <10 | None detected | Metabolically stable; check lipophilicity (LogD). |

| Cmpd-4 | -CH2OH | 8 | 170 | M+14 (COOH) | Rapid conversion to acid; avoids CYP, substrate for ADH. |

Field Insight: The "Minaprine" Lesson

Early pyridazine drugs like Minaprine demonstrated that while the ring itself is robust, the substituents drive the PK profile. In the development of PDE5 inhibitors, researchers found that replacing a benzyl group with a 6-methylpyridazine initially led to poor stability (

References

-

Meanwell, N. A. (2017).[1] The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Medicinal Chemistry Research. Link

-

Motati, D. R., et al. (2020).[2] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Journal of Medicinal Chemistry / PMC. Link

-

Dalvie, D. K., et al. (2002). Metabolism and bioactivation of drugs containing a pyridazine ring. Chemical Research in Toxicology. Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

Sources

Solubility and Process Engineering of Sodium 6-methylpyridazine-3-sulfinate

This guide serves as a technical reference for the solubility, handling, and process engineering of Sodium 6-methylpyridazine-3-sulfinate , a specialized reagent widely utilized in innate C-H functionalization and radical cross-coupling chemistries.[1]

Technical Guide & Whitepaper

Executive Summary

Sodium 6-methylpyridazine-3-sulfinate (CAS: 2137835-12-0) is a heteroaryl sulfinate salt primarily employed as a radical precursor for introducing the 6-methylpyridazine motif into complex heterocycles.[1] Like many "Baran Diversinate" reagents, its utility relies on the controlled release of electrophilic or nucleophilic radicals.

Understanding its solubility profile is critical not just for dissolution, but for controlling the concentration of active radical species in solution. This guide defines the solubility boundaries, solvent compatibility, and experimental protocols required to optimize its use in drug discovery and process chemistry.

Physicochemical Profile

Before addressing solvent interactions, the fundamental solid-state properties must be established to understand dissolution thermodynamics.[1]

| Property | Specification | Engineering Implication |

| Molecular Formula | C₅H₅N₂NaO₂S | Ionic salt character dominates solubility.[1] |

| Molecular Weight | 180.16 g/mol | Low MW facilitates high molarity solutions.[1] |

| Appearance | White to off-white powder | Visual dissolution endpoints are clear.[1] |

| Melting Point | >300 °C (Decomp.)[1] | High lattice energy; requires high dielectric solvents.[1] |

| Hygroscopicity | Moderate | Store in desiccator; water content affects mass balance.[1] |

| pKa (Conj. Acid) | ~1.5 - 2.0 (Sulfinic acid) | Protonation in acidic media leads to precipitation/decomposition.[1] |

Solubility Profile & Solvent Selection

Sodium sulfinates exhibit a binary solubility behavior: they are highly soluble in high-dielectric protic/aprotic media but virtually insoluble in lipophilic organic solvents.[1] This disparity is often leveraged in biphasic reaction designs .[1]

Primary Solvent Categories[1]

Category A: High Solubility (Homogeneous Phase)

Best for stock solutions and single-phase reactions.[1]

-

Water: Excellent solubility (>100 mg/mL).[1] The hydration enthalpy of the sodium ion overcomes the lattice energy.

-

Caveat: In radical reactions, pure water may quench hydrophobic radical intermediates.[1]

-

-

DMSO (Dimethyl Sulfoxide): High solubility (>50 mg/mL).[1] The preferred solvent for many C-H functionalization protocols due to its ability to solubilize both the sulfinate salt and organic substrates.

-

DMF / DMAc: Good solubility, though slightly lower than DMSO.[1][2] Useful when DMSO interferes with workup (high boiling point).[1]

Category B: Phase-Transfer & Biphasic Media

Standard for "Baran Conditions" (Radical C-H Functionalization).[1]

-

DCM / Water (2.5 : 1): The salt dissolves in the aqueous phase, while the organic substrate remains in Dichloromethane (DCM).

-

Toluene / Water: Similar to DCM/Water but requires more vigorous agitation due to higher interfacial tension.[1]

Category C: Anti-Solvents (Precipitation & Purification)

Used to crash out the salt from reaction mixtures.

-

Diethyl Ether / MTBE: Insoluble.[1] Used to wash away organic impurities from the crude solid salt.

-

Hexanes / Heptane: Completely insoluble.[1]

-

Acetone/Acetonitrile: Poor solubility (sparingly soluble).[1] Can be used to precipitate the salt from aqueous solutions.

Solubility Compatibility Matrix

| Solvent System | Solubility Rating | Process Application |

| Water (pH 7) | ★★★★★ (High) | Aqueous stock solutions; biphasic aqueous layer.[1] |

| DMSO | ★★★★☆ (High) | Homogeneous radical reactions; library synthesis.[1] |

| Methanol | ★★★☆☆ (Mod) | Protodecarboxylation; good for polar substrates.[1] |

| DCM | ☆☆☆☆☆ (Low) | Organic phase in biphasic systems (requires H₂O).[1] |

| THF | ★☆☆☆☆ (Very Low) | Generally poor; requires water co-solvent.[1] |

| Acetonitrile | ★☆☆☆☆ (Low) | Poor solubility; often used as anti-solvent.[1] |

Technical Workflow: Solubility Determination

Since batch-to-batch variations (particle size, polymorphs) can affect dissolution rates, the following protocol is recommended for precise determination.

Gravimetric Saturation Protocol[1]

-

Preparation: Add excess Sodium 6-methylpyridazine-3-sulfinate (approx. 200 mg) to 1.0 mL of the target solvent in a sealed vial.

-

Equilibration: Vortex/sonicate for 10 minutes, then stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-weighed).

-

Quantification: Evaporate the filtrate to dryness (using Genevac or Rotavap) and weigh the residue.

-

Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtrate (mL).[1]

-

Visual Workflow Diagram (DOT)

The following diagram illustrates the decision logic for selecting a solvent system based on the intended chemical transformation.

Figure 1: Decision tree for selecting the optimal solvent system based on reaction type and substrate polarity.

Mechanistic Implications of Solubility

The choice of solvent dictates the mechanism of radical generation.

-

The "Cage Effect" in DMSO: In high-viscosity, high-solubility solvents like DMSO, the radical pair generated upon oxidation (or desulfinylation) is more likely to recombine or react with the solvent if the substrate is not in close proximity. However, DMSO's high solubility ensures a high local concentration of the sulfinate, driving the kinetics of radical formation.

-

Interfacial Transfer in DCM/Water: In a biphasic mixture:

-

Aqueous Phase: Solubilizes the Sodium 6-methylpyridazine-3-sulfinate.[1]

-

Interface: Oxidant (e.g., TBHP) often reacts here or in the organic phase.[1]

-

Organic Phase: Contains the heterocycle substrate.

-

Critical Parameter:Stirring Rate . Because the solubility is compartmentalized, high-shear stirring (>1000 rpm) is required to maximize the interfacial surface area for the radical species to transfer and react before quenching.

-

Stability & Handling in Solution

-

Acid Sensitivity: Sulfinate salts are the conjugate bases of sulfinic acids. In solvents with pH < 3, the free sulfinic acid forms, which is significantly less stable and prone to disproportionation (to thiosulfonate and sulfonic acid). Avoid acidic solvents unless generated transiently in situ.[1]

-

Oxidative Stability: Solutions in degassed water or DMSO are stable for days.[1] However, in the presence of air (oxygen), slow oxidation to the sulfonate (inactive) occurs. Recommendation: Prepare solutions fresh or store under Nitrogen/Argon.

References

-

Baran, P. S., et al. (2012).[1][5][6] "A New Reagent for Direct Difluoromethylation."[1][5][6] Journal of the American Chemical Society, 134(3), 1494-1497.[1][5][6] Link[1]

-

Fujiwara, Y., et al. (2012).[1][5][6] "Practical C–H Functionalization of Quinones with Boronic Acids." Nature, 480, 524–528.[1] (Foundational work on sulfinate radical chemistry).[1]

-

Sigma-Aldrich. "Baran Diversinates™ User Guide."[1] Sigma-Aldrich Technical Bulletins. Link

-

Willis, M. C., et al. (2019).[1] "Sulfinate Salts as Reagents for Radical Cross-Coupling." Chemical Reviews, 119(12).[1] (Review of sulfinate solubility and reactivity).

-

PubChem. "Sodium 6-methylpyridazine-3-sulfinate Compound Summary."[1][7] National Library of Medicine.[1] Link[1]

Sources

- 1. PubChemLite - Sodium 6-methylpyridazine-3-sulfinate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Baran Diversinates™ [sigmaaldrich.com]

- 6. Baran Diversinates™ [sigmaaldrich.com]

- 7. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Radical C-H Functionalization using Sodium 6-methylpyridazine-3-sulfinate

Introduction & Utility

The direct installation of pharmacologically active heterocycles onto drug scaffolds is a cornerstone of Late-Stage Functionalization (LSF).[1] Sodium 6-methylpyridazine-3-sulfinate serves as a radical precursor for the 6-methylpyridazine-3-yl moiety. This reagent enables the direct alkylation of electron-deficient heteroarenes (e.g., pyridines, quinolines, diazines) under oxidative radical conditions (Minisci reaction).[2]

Unlike traditional cross-coupling (Suzuki/Stille), which requires pre-functionalized halides, this protocol utilizes the innate reactivity of C-H bonds.[3] The pyridazine ring is a "privileged structure" in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to phenyl or pyridine analogues.

Key Advantages[4]

-

Step Economy: Direct C-H to C-C bond formation.

-

Operational Simplicity: Open-flask conditions; no exclusion of air/moisture required.[1]

-

Orthogonality: Compatible with halides, esters, and amides typically sensitive to organometallics.

Mechanistic Principles

This transformation proceeds via a radical mechanism initiated by the oxidative desulfinylation of the sulfinate salt. The process is driven by the extrusion of sulfur dioxide (

Reaction Pathway[3][5][6][7][8][9]

-

Oxidation: The sulfinate anion is oxidized (typically by tert-butyl hydroperoxide, TBHP) to a sulfonyl radical.

-

Fragmentation: The unstable sulfonyl radical extrudes

, generating the nucleophilic heteroaryl radical. -

Addition: The radical attacks the most electron-deficient position of the protonated heterocycle (Minisci selectivity).

-

Re-aromatization: Oxidative deprotonation restores aromaticity, yielding the functionalized product.

Figure 1: Mechanistic pathway for radical C-H functionalization using sulfinate salts.

Experimental Protocol

Standard Biphasic Conditions (DCM/Water)

This is the most robust method for substrates with moderate solubility. The biphasic system allows the radical to generate at the interface or in the aqueous phase and attack the organic-soluble substrate, while the acid (TFA) ensures the substrate remains protonated and activated.

Materials Required:

-

Substrate (Heterocycle, e.g., Quinoline)[2]

-

Sodium 6-methylpyridazine-3-sulfinate (Reagent)

-

Trifluoroacetic Acid (TFA)[3]

-

tert-Butyl Hydroperoxide (TBHP), 70% aq. solution

-

Dichloromethane (DCM) and Distilled Water

-

Vial with Teflon-coated stir bar

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv, typically 0.2–0.5 mmol).

-

Solvent & Reagent: Add DCM (concentration 0.1 M relative to substrate) and Water (volume equal to DCM, 1:1 ratio).

-

Activation: Add Sodium 6-methylpyridazine-3-sulfinate (2.0 equiv) followed by TFA (1.0 equiv).

-

Note: If the substrate is a free base, 1.0 equiv of TFA forms the salt. If the substrate is not activated enough, excess TFA (up to 5 equiv) may be used.[3]

-

-

Initiation: While stirring vigorously (critical for biphasic mixtures), add TBHP (3.0 equiv) dropwise.

-

Caution: Exothermic reaction. If scaling up (>1g), cool to 0°C during addition, then warm to RT.

-

-

Reaction: Seal the vial (ambient air is fine) and stir at Room Temperature for 12–24 hours.

-

Optimization: If conversion is low after 4 hours, heat to 40°C.

-

-

Monitoring: Check by LC-MS. Look for the mass of [Substrate + 92 - 2H].

-

Workup:

-

Purification: Flash column chromatography. (Note: Pyridazine products are polar; use MeOH/DCM gradients).

Homogeneous Conditions (DMSO)

Use this protocol for highly polar substrates or if the biphasic method yields poor conversion due to solubility issues.

-

Dissolve Substrate (1.0 equiv) and Sulfinate Reagent (2.5 equiv) in DMSO (0.1 M).

-

Add TFA (1.0–2.0 equiv).

-

Add TBHP (3.0–5.0 equiv) dropwise.

-

Stir at 50°C for 12 hours.

-

Workup: Dilute with water, neutralize with

, and extract with EtOAc. (Wash organic layer with water/brine extensively to remove DMSO).

Optimization & Troubleshooting Guide

The efficiency of the Minisci reaction depends heavily on the electronic matching between the radical (nucleophilic) and the substrate (electrophilic).

| Variable | Recommendation | Rationale |

| Stoichiometry | Start with 2.0 equiv Sulfinate / 3.0 equiv TBHP. | Radicals have short half-lives; excess reagent ensures the substrate is trapped before the radical quenches itself. |

| Acid Source | TFA (Trifluoroacetic acid).[3] | Protonates the N-heterocycle, lowering the LUMO and making it susceptible to nucleophilic radical attack. |

| Temperature | RT | Higher temp promotes |

| Oxidant | TBHP (70% aq) is standard. | If TBHP fails, try Ammonium Persulfate |

| Regioselectivity | C2 or C4 relative to Nitrogen. | The radical attacks the most electron-deficient carbon. Blocking groups (Cl, Me) can force functionalization to other positions. |

Decision Tree for Protocol Selection

Figure 2: Experimental decision matrix for optimizing reaction conditions.

Safety & Handling

-

Peroxides: TBHP is an oxidizer and can be explosive if concentrated or heated to dryness. Never distill reaction mixtures containing peroxides. Quench with reducing agents (sodium thiosulfate or sodium bisulfite) before disposal.

-

Sulfinates: Sodium 6-methylpyridazine-3-sulfinate is generally stable but hygroscopic. Store in a desiccator.

-

Gas Evolution: The reaction releases

gas. While usually small in scale, perform reactions in a fume hood.

References

-

Original Discovery (Zinc Sulfinates/Diversinates): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]

-

Synthesis of Heteroaryl Sulfinates: Gianatassio, R., et al. (2014). Simple, scalable synthesis of heteroaryl sulfinates. Journal of the American Chemical Society, 136(17), 6348–6354. [Link]

-

General Minisci Reaction Mechanism: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2, 1135-1161. [Link]

-

Reagent Data (PubChem): National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CID 137949080, Sodium 6-methylpyridazine-3-sulfinate. [Link]

Sources

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction conditions for Minisci-type coupling with pyridazine sulfinates

Application Note: Reaction Conditions for Minisci-Type C–H Alkylation of Pyridazines Using Sulfinate Salts

Executive Summary

The late-stage functionalization (LSF) of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and drug development. Pyridazines, characterized by their adjacent nitrogen atoms, present unique electronic challenges for direct C–H functionalization. This application note details the optimized reaction conditions for the Minisci-type alkylation of pyridazines using bench-stable sulfinate salts (e.g., Diversinates). By leveraging these reagents, chemists can bypass the toxicity of traditional organotin radical precursors while achieving high regioselectivity under mild, operationally simple conditions[1].

Mechanistic Causality & Strategic Utility

Escaping the "Tyranny of Tin" Historically, alkyl radical generation relied heavily on toxic tin hydrides or harsh decarboxylative conditions. The advent of sulfinate salts as radical precursors has revolutionized this space, allowing for rapid adoption in drug discovery[2]. Under oxidative conditions (typically utilizing tert-butyl hydroperoxide, TBHP, or persulfate salts), the sulfinate undergoes single-electron oxidation to a sulfonyl radical. This intermediate rapidly extrudes sulfur dioxide (SO₂) gas to yield an unstabilized, carbon-centered radical[2].

Heteroarene Activation & LUMO Lowering Minisci couplings are governed by the interaction between a nucleophilic alkyl radical and an electrophilic heteroarene. Because pyridazines are inherently electron-deficient, one might assume they are sufficiently reactive on their own. However, the addition of a Brønsted acid (such as Trifluoroacetic Acid, TFA) is a critical causal factor for success. Protonation of the pyridazine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, significantly accelerating the nucleophilic attack of the alkyl radical[3].

Regioselectivity Rules for Pyridazines Innate reactivity in pyridazines strongly favors the C4 and C5 (β) positions over the C3 and C6 (α) positions. As elucidated by Baran and co-workers, this regioselectivity is dictated by the electronic distribution of the protonated diazine[4]. Steric factors play a secondary role; however, the presence of an ortho-directing group at C3 can selectively funnel the radical addition to the C5 position[4].

Reaction Workflow & Mechanistic Pathway

Mechanistic pathway of the Minisci-type alkylation of pyridazines utilizing sulfinate salts.

Standardized Experimental Protocol

Self-Validating System: This protocol incorporates a biphasic solvent system to manage the disparate solubilities of the organic pyridazine and the inorganic sulfinate salt. The visual cue of gas evolution (SO₂) serves as an in-process validation of radical generation.

Materials Required:

-

Pyridazine substrate (0.5 mmol, 1.0 equiv)

-

Zinc alkylsulfinate salt (1.5 mmol, 3.0 equiv)

-

Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70% aq. solution) (2.5 mmol, 5.0 equiv)

-

Dichloromethane (DCM) and Deionized Water

Step-by-Step Methodology:

-

Reaction Assembly: In a 20 mL scintillation vial equipped with a PTFE-lined stir bar, dissolve the pyridazine substrate (0.5 mmol) in a mixture of DCM (2.5 mL) and deionized water (1.0 mL). Causality: The biphasic DCM/H₂O system is crucial. It ensures the organic substrate remains solvated while providing an aqueous interface for the highly polar sulfinate salt and oxidant to react.

-

LUMO Lowering (Acidification): Add TFA (38 µL, 0.5 mmol, 1.0 equiv) to the stirring mixture. Causality: Protonation converts the pyridazine into a highly electrophilic pyridazinium ion, priming it for radical attack.

-

Precursor Addition: Add the zinc alkylsulfinate (3.0 equiv) in one continuous portion. The mixture will likely form a cloudy suspension.

-

Radical Initiation: Slowly add TBHP (70% aq., 345 µL, 2.5 mmol, 5.0 equiv) dropwise over 2–3 minutes. Critical Check: Mild effervescence (SO₂ gas) should be observed. Do not seal the vial tightly; attach the cap loosely to prevent pressure build-up.

-